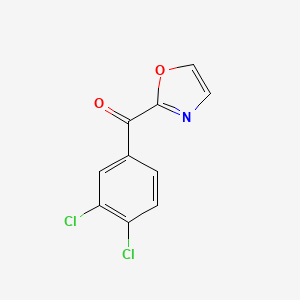

2-(3,4-Dichlorobenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3,4-Dichlorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H5Cl2NO2 . It is a type of oxazole, which is a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

Oxazoles, including “2-(3,4-Dichlorobenzoyl)oxazole”, can be synthesized using various strategies. One of the most common methods is the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . Another synthetic strategy involves the use of 2-aminophenol as a precursor .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorobenzoyl)oxazole” consists of a five-membered ring with one oxygen atom and one nitrogen atom . The molecular weight of this compound is 242.05 g/mol.

Chemical Reactions Analysis

Oxazoles, including “2-(3,4-Dichlorobenzoyl)oxazole”, are known to undergo a variety of chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms in the oxazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorobenzoyl)oxazole” include a boiling point of 69 °C . It is a stable liquid at room temperature .

Applications De Recherche Scientifique

Coordination Chemistry and Asymmetric Organic Syntheses :

- Oxazoline ligands, including derivatives of oxazoles, have been utilized in transition metal-catalyzed asymmetric organic syntheses. They demonstrate versatility in ligand design, ease of synthesis from available precursors, and modulation of chiral centers (Gómez, Muller, & Rocamora, 1999).

Synthesis of Oxazole Derivatives :

- Gold-catalyzed oxidation strategies have been applied to synthesize 2,4-oxazole, an important structural motif in various natural products. The use of bidentate ligands in this process aids in achieving smoother reactions and potentially opens new opportunities in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).

- There is significant interest in synthesizing various oxazole derivatives due to their wide spectrum of biological activities, including therapeutic potentials in medicinal chemistry (Kakkar & Narasimhan, 2019).

Biological Activities and Pharmaceutical Applications :

- Oxazole-based compounds are extensively studied for their anticancer properties, given their ability to interact with different enzymes and receptors. Their structural and chemical diversity makes them significant targets for anti-cancer research and drug discovery (Chiacchio et al., 2020).

- The synthesis and application of oxazole-based medicinal drugs cover a range of diseases, demonstrating their versatility and potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Material Science Applications :

- Oxazoles have been studied for their electro-optical and charge transport properties, making them suitable for use in organic light emitting diodes, thin film transistors, and photovoltaic materials (Irfan et al., 2018).

Safety and Hazards

The safety data sheet for “2-(3,4-Dichlorobenzoyl)oxazole” provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .

Mode of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific mode of action can depend on the particular biological target and the environment in which the compound is acting.

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological pathways due to their broad spectrum of biological activities . The exact pathways affected would depend on the specific biological target and the context of the biological system.

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities . The specific results of action would depend on the particular biological target and the context of the biological system.

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHVHSGZNNQCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CO2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642113 |

Source

|

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorobenzoyl)oxazole | |

CAS RN |

898784-26-4 |

Source

|

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.